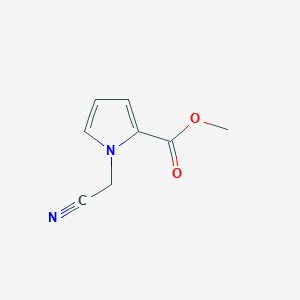

methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a cyanomethyl group and a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetamide with an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The resulting intermediate can then be esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Aminomethyl-pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- Structure : The compound features a pyrrole ring with a cyanomethyl group and a carboxylate ester, which contributes to its reactivity and potential interactions with biological systems.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, in anticancer research. These compounds have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrrole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines .

2. Antimicrobial Properties

The antimicrobial activity of pyrrole derivatives has been documented, suggesting that this compound may exhibit similar properties. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes, making them candidates for novel antimicrobial agents .

3. Calcium Channel Blockers

Predictions based on computational models suggest that this compound may act as a calcium channel blocker, which could be beneficial in treating conditions like hypertension and angina. The presence of the ester function is believed to enhance its pharmacological profile in this context .

Synthetic Applications

1. Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals. For example, it can be used in the synthesis of substituted pyrroles, which are key structures in many bioactive compounds .

2. Polymer Chemistry

The compound can also be utilized in polymer chemistry for creating functionalized polymers. Its reactive groups allow for incorporation into polymer backbones or side chains, leading to materials with tailored properties for specific applications such as drug delivery systems or coatings .

Case Studies

Mécanisme D'action

The mechanism by which methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can act as a bioisostere, mimicking other functional groups and enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Methyl 1-(cyanomethyl)-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring instead of a pyrrole ring.

Ethyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 1-(aminomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an aminomethyl group instead of a cyanomethyl group.

Uniqueness: Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyanomethyl group and a methyl ester group on the pyrrole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Activité Biologique

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with bromoacetonitrile, followed by cycloaddition reactions with acetylenic dipolarophiles. The resulting pyrrole derivatives can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups indicative of their structure .

Antitumor Activity

Recent studies have demonstrated that several pyrrole derivatives exhibit dose- and time-dependent cytotoxic effects against various cancer cell lines. In particular, compounds derived from this compound have been tested against human adenocarcinoma-derived cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). The results indicate significant antitumor properties, particularly against LoVo cells, where certain derivatives showed high cytotoxicity .

Antimicrobial Properties

Pyrrole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular processes, such as bacterial topoisomerases and mycolic acid biosynthesis in Mycobacterium tuberculosis.

- Cytotoxic Effects : The observed cytotoxicity against cancer cell lines suggests that these compounds may induce apoptosis or disrupt cellular metabolism in tumor cells .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on various cell lines, derivatives of this compound exhibited varying levels of toxicity. For instance:

- LoVo Cells : High cytotoxicity was recorded for specific derivatives.

- MCF-7 Cells : Moderate toxicity was observed.

The findings suggest that structural modifications can significantly influence the biological activity of these compounds .

Case Study 2: Antimicrobial Testing

A series of pyrrole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity with MIC values in the low nanomolar range. This highlights the potential for developing new antimicrobial agents based on the pyrrole scaffold .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 1-(cyanomethyl)-1H-pyrrole | LoVo | 10 | Apoptosis induction |

| Methyl 1-(cyanomethyl)-1H-pyrrole | MCF-7 | 25 | Metabolic disruption |

| Pyrrole Derivative A | E. coli | 5 | Topoisomerase inhibition |

| Pyrrole Derivative B | S. aureus | 15 | Cell wall synthesis inhibition |

Propriétés

IUPAC Name |

methyl 1-(cyanomethyl)pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDJXPPAFDJNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.